Navigating the Frontier of Drug Discovery: A Technical Guide to 6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane
Navigating the Frontier of Drug Discovery: A Technical Guide to 6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane
For Immediate Release
[CITY, State, March 24, 2026] – In the fast-evolving landscape of pharmaceutical research and drug development, the synthesis and characterization of novel chemical entities are paramount. This guide provides a comprehensive overview of the known physical and chemical properties of the specialized aromatic compound, 6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane, a molecule of significant interest to researchers and scientists in the field.
Introduction
6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane (CAS No. 254895-87-9) is a halogenated and fluorinated benzodioxane derivative.[1] Its structural complexity, featuring an amino group, a bromine atom, and a tetrafluorinated dioxane ring, suggests its potential as a versatile building block in medicinal chemistry. The presence of fluorine is known to enhance metabolic stability and binding affinity of drug candidates, making this compound a noteworthy subject of study.[1] This document serves as a centralized resource for its fundamental properties, based on currently available data.
Chemical Identity and Structure
The precise arrangement of atoms in 6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane is crucial for understanding its reactivity and interactions.
Figure 1. Molecular structure of the compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 6-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxin-7-amine[1] |
| CAS Number | 254895-87-9[1] |
| Molecular Formula | C₈H₄BrF₄NO₂ |
| Molecular Weight | 318.02 g/mol |
| SMILES | C1=C(C(=C(C=C1OC(C(O2)(F)F)(F)F)Br)N)C2 |
Physicochemical Properties
Detailed experimental data on the physical properties of 6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane are not extensively reported in publicly available literature. The information below is based on data from chemical suppliers and computational predictions.
Table 2: Physical Properties
| Property | Value | Source |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| Appearance | Typically a solid | Supplier Data |
It is crucial for researchers to determine these properties experimentally upon acquisition of the compound.
Spectral and Analytical Data
While specific spectra are not publicly available, chemical suppliers indicate that analytical data such as LC-MS, GC-MS, HPLC, GC, Mass Spectrometry, UV-VIS, FTIR, and NMR are available upon request.[1] This suggests that such data has been generated and is held by the suppliers. Researchers are encouraged to request this information directly from their chosen vendor.
Chemical Reactivity and Stability
The chemical behavior of 6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane can be inferred from its functional groups.
Figure 2. Predicted reactivity based on functional groups.
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Amino Group: The primary aromatic amine is expected to be a key site for reactions. It can undergo diazotization, acylation, alkylation, and other reactions typical of anilines. Its nucleophilicity will be influenced by the electron-withdrawing effects of the bromine and the tetrafluoro-1,4-benzodioxane ring.
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Aryl Bromide: The bromine atom on the aromatic ring is a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are invaluable for introducing molecular diversity.
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Tetrafluoro-1,4-benzodioxane Ring: The perfluorinated portion of the dioxane ring is generally stable and contributes to the molecule's overall lipophilicity and metabolic stability.
Information regarding the compound's stability, storage conditions, and incompatibilities should be obtained from the supplier's Safety Data Sheet (SDS).
Synthesis and Handling
Proposed Synthetic Workflow:
Figure 3. A plausible high-level synthetic pathway.
Safe Handling: As with any novel chemical, 6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential. A comprehensive SDS should be consulted for specific handling and emergency procedures.
Potential Applications
Given its structure, 6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane is a promising intermediate for the synthesis of more complex molecules with potential applications in:
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Drug Discovery: As a scaffold for the development of new therapeutic agents. The combination of the benzodioxane core with fluorine and reactive functional groups makes it an attractive starting point for library synthesis.
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Agrochemicals: The benzodioxane moiety is found in some herbicides and pesticides.
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Materials Science: As a monomer or additive in the creation of specialized polymers.
Conclusion
6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane represents a frontier molecule with significant potential for innovation in the chemical and pharmaceutical sciences. While a comprehensive public dataset of its properties is still emerging, this guide provides a foundational understanding based on available information. It is imperative for researchers to supplement this with experimental data and direct communication with suppliers to ensure safe and effective utilization of this compound in their research endeavors.
